Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is a thiazole derivative characterized by its unique chemical structure, which includes a chloromethylthio group. Its molecular formula is , and it has a molecular weight of approximately 252.74 g/mol. This compound features a thiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethylthio group enhances its reactivity and potential for further chemical transformations .
The biological activity of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is significant due to its structural characteristics. Compounds of this nature have been studied for their potential as:
The synthesis of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate typically involves several steps:
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate has various applications in fields such as:
Interaction studies involving ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate have shown that it can interact with various biological targets:
Several compounds share structural similarities with ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, including:
These compounds highlight the uniqueness of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate due to its specific functional groups that enhance its reactivity and potential applications in medicinal chemistry.
The IUPAC name for this compound is ethyl 4-amino-2-[(chloromethyl)sulfanyl]-1,3-thiazole-5-carboxylate, reflecting its substitution pattern on the thiazole ring. The molecular formula is C₇H₉ClN₂O₂S₂, with a molecular weight of 252.74 g/mol. Key structural features include:
The SMILES notation O=C(C1=C(N)N=C(SCCl)S1)OCC provides a linear representation of the structure, emphasizing the connectivity of functional groups.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 845879-10-9 | |
| Molecular Formula | C₇H₉ClN₂O₂S₂ | |
| Molecular Weight (g/mol) | 252.74 | |
| SMILES | O=C(C1=C(N)N=C(SCCl)S1)OCC |
Thiazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Three structurally related compounds are compared below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate | 845879-10-9 | C₇H₉ClN₂O₂S₂ | 252.74 | -SCH₂Cl, -NH₂, -COOEt |
| Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | 39736-29-3 | C₇H₁₀N₂O₂S₂ | 218.30 | -SCH₃, -NH₂, -COOEt |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | C₇H₁₀N₂O₂S | 186.23 | -CH₃, -NH₂, -COOEt |
Key observations:
The chloromethylthio moiety (-SCH2Cl) is introduced via electrophilic substitution or nucleophilic displacement reactions. A prominent method involves the cyclization of thiourea derivatives with α-chloroketones, as demonstrated in patent CN105254584A, which describes the synthesis of 2-chloro-5-chloromethylthiazole using chlorine gas and hydrochloric acid under controlled conditions [4]. This two-step process begins with the formation of a thiazole intermediate, followed by chlorination at the methylthio position.
Alternative approaches utilize pre-functionalized thiol precursors. For instance, reacting 2-mercaptoethanol with thionyl chloride (SOCl2) generates chloromethylthio intermediates, which are subsequently coupled to the thiazole core [4]. The choice of chlorinating agent (e.g., Cl2, SOCl2, or PCl5) significantly impacts reaction efficiency and purity. Patent CN105254584A reports yields exceeding 85% when using gaseous chlorine in acetonitrile-water mixtures, though this method requires stringent temperature control (0–5°C) to avoid over-chlorination [4].
Amination at the 4-position of the thiazole ring typically employs nucleophilic substitution or metal-catalyzed coupling. In a study involving analogous thiazole derivatives, the amino group was introduced via Buchwald-Hartwig amination using palladium catalysts and aryl halides [3]. For ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, direct amination with aqueous ammonia or ammonium acetate under reflux conditions is a common strategy, achieving moderate yields (60–75%) [4].
Esterification of the carboxylate group is achieved through classical Fischer esterification or Steglich esterification. The latter, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is preferred for its mild conditions and high efficiency [3]. Ethyl carbazate, a reactive esterification agent, has been employed in related syntheses to introduce ethoxycarbonyl groups [5]. For example, coupling carboxylic acid intermediates with ethanol in the presence of HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the target ester with minimal side reactions [3].
Solvent polarity and proticity profoundly influence reaction kinetics and product stability. Key findings include:
| Solvent | Role in Synthesis | Optimal Conditions |
|---|---|---|
| Acetonitrile | Facilitates SN2 reactions | 0–5°C, 3-hour reaction time [4] |
| DMF | Enhances coupling reactions | 60°C, 18-hour stirring [3] |
| Ethanol | Suitable for esterification | Reflux, 2-hour duration [5] |
The patent CN105254584A emphasizes acetonitrile-water mixtures (4:1 v/v) for chloromethylthio incorporation, as water aids in quenching excess chlorine and stabilizing intermediates [4]. Stirring speed (300–500 rpm) and dropwise addition of reagents are critical to ensuring homogeneous mixing and preventing localized over-chlorination.
Patent CN105254584A outlines a high-yield (85–90%) route to 2-chloro-5-chloromethylthiazole, a structural analog of the target compound [4]. The protocol involves:
Strengths:
Limitations:
Comparative studies suggest that replacing chlorine gas with N-chlorosuccinimide (NCS) in dichloromethane could improve safety, albeit with a 10–15% reduction in yield [3].
The molecular weight of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate has been precisely determined through stoichiometric analysis of its molecular formula C₇H₉ClN₂O₂S₂. The compound exhibits a calculated molecular weight of 252.72 g/mol [2], which is consistent with reported values of 252.74-252.75 g/mol in the literature [2].
Table 1: Molecular Weight Breakdown
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 7 | 12.01 | 84.07 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 2 | 32.06 | 64.12 |
| Total | 22 | - | 252.72 |
The stoichiometric composition reveals that sulfur atoms constitute the largest mass fraction (25.4%), followed by carbon (33.3%) and chlorine (14.0%). This molecular composition significantly influences the compound's physicochemical properties, particularly its density and thermal behavior patterns.
Table 2: Comparative Molecular Weight Analysis of Related Thiazole Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate | C₇H₉ClN₂O₂S₂ | 252.74 | [2] |
| Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | C₇H₁₀N₂O₂S₂ | 218.30 | [3] [4] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | [5] [6] |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | [7] |
| Ethyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate | C₆H₇ClN₂O₂S | 206.65 | [8] |
The molecular weight comparison demonstrates that the chloromethylthio substitution significantly increases the molecular mass compared to simpler thiazole derivatives, with the compound exhibiting the highest molecular weight among the examined series.
The thermal stability of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate exhibits characteristic patterns consistent with thiazole carboxylate derivatives. Based on structural analogy with related compounds, the thermal decomposition follows multi-stage degradation processes typical of heterocyclic esters containing reactive functional groups.
Table 3: Thermal Decomposition Stages of Thiazole Carboxylates
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products | Reference |
|---|---|---|---|---|
| Stage 1: Dehydration | 50-140 | 5-15 | Water vapor | [9] [10] |
| Stage 2: Ester cleavage | 140-250 | 15-25 | Alcohol, CO₂ | [9] [11] |
| Stage 3: Ring degradation | 250-400 | 40-60 | HCN, N₂, S-compounds | [9] [11] |
| Stage 4: Carbonization | 400-600 | 15-25 | Char residue | [9] |
Thermal gravimetric analysis studies on similar thiazole derivatives indicate that compounds with chloromethylthio substituents exhibit reduced thermal stability compared to their non-halogenated counterparts [12] [9]. The presence of the chloromethyl group creates a reactive site that promotes earlier decomposition onset temperatures, typically in the range of 180-220°C [13].
The decomposition pathway for Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate likely proceeds through initial cleavage of the C-Cl bond in the chloromethylthio group, followed by elimination of ethanol from the ester functionality [11]. Subsequent ring opening reactions involve formation of hydrogen cyanide, nitrogen gas, and sulfur-containing fragments, consistent with documented thiazole thermal degradation mechanisms [9] [14].
Table 4: Predicted Thermal Properties
| Property | Value | Basis | Reference |
|---|---|---|---|
| Onset decomposition temperature | 180-220°C | Chloromethylthio group reactivity | [13] |
| Peak decomposition temperature | 240-280°C | Thiazole ring stability | [9] |
| Thermal stability order | Lower than methylthio analogs | Halogen substitution effect | [12] [9] |
| Activation energy (predicted) | 80-120 kJ/mol | Similar heterocycles | [9] [15] |
The solubility profile of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate reflects the compound's amphiphilic character, containing both polar and non-polar structural elements. The molecular structure incorporates polar functional groups (amino, ester, and thiazole nitrogen) alongside lipophilic regions (ethyl chain and aromatic thiazole ring).
Table 5: Solubility Characteristics in Various Solvents
| Solvent Type | Solvent | Predicted Solubility | Basis | Reference |
|---|---|---|---|---|
| Polar protic | Water | Limited (< 1 mg/mL) | Hydrophobic thiazole core | [16] [17] |
| Polar protic | Methanol | Moderate (10-20 mg/mL) | Hydrogen bonding capability | [18] [19] |
| Polar protic | Ethanol | Good (20-50 mg/mL) | Ester compatibility | [6] [19] |
| Polar aprotic | DMSO | High (> 50 mg/mL) | Strong dipole interactions | [6] [19] |
| Polar aprotic | DMF | High (> 50 mg/mL) | Thiazole nitrogen solvation | [6] [19] |
| Non-polar | Hexane | Very poor (< 0.1 mg/mL) | Lack of polar interactions | [16] |
| Non-polar | Toluene | Poor (< 1 mg/mL) | Limited aromatic interactions | [16] |
The chloromethylthio functional group significantly influences solubility patterns by introducing both polar character through the C-Cl dipole and potential for hydrogen bonding through the sulfur atom [18] . Studies on related chloromethylthio compounds indicate enhanced solubility in polar organic solvents compared to their non-halogenated analogs [18] .
The amino group at the 4-position of the thiazole ring provides hydrogen bond donor capability, facilitating dissolution in protic solvents [16] [21]. However, the overall lipophilic character of the molecule, contributed by the ethyl ester and thiazole ring system, limits aqueous solubility significantly [17].
Table 6: Solubility Comparison with Structural Analogs
| Compound | Water Solubility | Organic Solvent Solubility | Reference |
|---|---|---|---|
| Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate | Limited | Moderate to High | [Predicted] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Insoluble | DMF: 20 mg/mL; DMSO: 20 mg/mL | [6] |
| Ethyl 2-aminothiazole-5-carboxylate | Insoluble | Moderate in polar solvents | [7] |
| 4-(Chloromethyl)thiazole hydrochloride | Highly soluble | Low in organic solvents |
The crystallographic behavior of Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is expected to exhibit complex polymorphic characteristics typical of thiazole derivatives with hydrogen bonding capabilities. The molecular structure contains multiple sites for intermolecular interactions, including the amino group, thiazole nitrogen, ester carbonyl, and the chloromethylthio substituent.
Table 7: Expected Crystallographic Features
| Feature | Characteristic | Basis | Reference |
|---|---|---|---|
| Space group | Likely monoclinic or triclinic | Asymmetric substitution pattern | [22] [23] |
| Hydrogen bonding | N-H···N, N-H···O, C-H···O | Amino and ester groups | [24] [21] [25] |
| Molecular packing | Layer or chain structures | Thiazole π-π stacking | [22] [23] |
| Polymorphism potential | High | Multiple conformational flexibility | [26] [27] |
Studies on related thiazole carboxylates demonstrate that these compounds frequently exhibit polymorphic behavior due to their ability to adopt different hydrogen bonding patterns [26] [27]. The thiazole ring system typically participates in π-π stacking interactions, while the amino group forms characteristic R₂²(8) hydrogen-bonded dimers [21] [25].
The chloromethylthio group introduces additional complexity through potential halogen bonding interactions and conformational flexibility around the S-CH₂Cl bond [22]. This structural feature may lead to multiple polymorphic forms with different thermal stabilities and solubility characteristics, as observed in other thiazole derivatives [28] [27].
Table 8: Hydrogen Bonding Patterns in Thiazole Derivatives
| Interaction Type | Bond Length (Å) | Angle (°) | Frequency | Reference |
|---|---|---|---|---|
| N-H···N (thiazole) | 2.85-3.10 | 150-180 | Very common | [21] [25] |
| N-H···O (carbonyl) | 2.80-3.05 | 140-170 | Common | [24] [21] |
| C-H···O (weak) | 3.20-3.60 | 120-160 | Moderate | [24] [25] |
| C-H···π (aromatic) | 3.40-3.80 | 140-180 | Common | [24] [25] |
Phase transition behavior in thiazole compounds often involves dehydration processes at moderate temperatures (80-150°C), followed by polymorphic transformations at higher temperatures [10] [27]. The presence of the ethyl ester group may introduce additional thermal events related to conformational changes or partial decomposition before complete melting [11].
Table 9: Phase Transition Characteristics
| Transition Type | Temperature Range (°C) | Enthalpy Change (kJ/mol) | Basis | Reference |
|---|---|---|---|---|
| Dehydration | 80-140 | 40-60 | Loss of absorbed water | [10] |
| Polymorphic | 150-200 | 5-15 | Conformational change | [27] |
| Melting | 180-220 | 20-40 | Crystal-liquid transition | [Predicted] |
| Decomposition | 220-280 | 80-120 | Bond breaking | [9] |